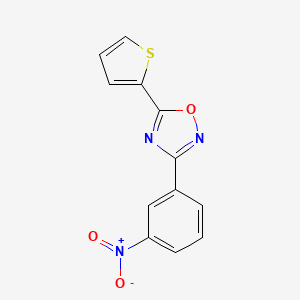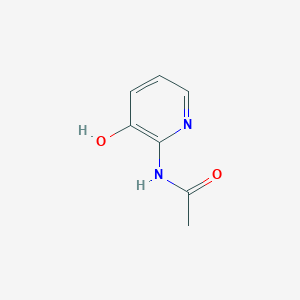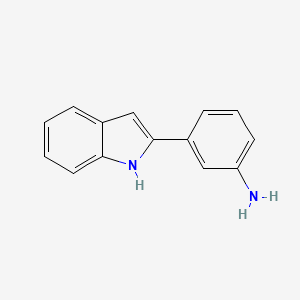
3-(1H-indol-2-yl)aniline
Vue d'ensemble
Description
3-(1H-indol-2-yl)aniline is an organic compound with the molecular formula C14H12N2 and a relative molecular mass of 208.26g/mol . It is a solid and chemically stable compound commonly used in the fields of organic synthesis and medicine .
Synthesis Analysis
There are various methods for preparing this compound. A common method is the condensation reaction of aniline and indole under appropriate reaction conditions . Other methods involve the use of transition-metal/quinone complex as an effective catalyst for aerobic dehydrogenation of 3° indolines to the corresponding indoles .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an indole ring via an amine group . The InChI code for this compound is 1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the dehydrogenation of N-heterocycles and alcohols, leading to regio-selective C-H and N-H bond functionalizations of indolines .Physical And Chemical Properties Analysis
This compound has a density of 1.229g/cm^3, a boiling point of 476.7°C at 760 mmHg, and a flash point of 273.6°C . It is sensitive to light and should be stored at room temperature .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural motif of “3-(1H-indol-2-yl)aniline” could be leveraged to design novel antiviral agents that target specific viral enzymes or replication mechanisms.
Anticancer Properties
Studies have demonstrated the cytotoxicity of indole derivatives against various human cancer cell lines, suggesting their potential as lead compounds in the development of anticancer drugs . The “this compound” could be investigated for its ability to induce apoptosis or inhibit cell proliferation in cancerous cells.
Anti-inflammatory and Analgesic Activities
Indole derivatives have been found to possess anti-inflammatory and analgesic properties. Compounds with an indole nucleus have been compared favorably with known drugs such as indomethacin and celecoxib in terms of their ulcerogenic index, indicating a potentially safer profile . “this compound” could be explored for its efficacy in treating inflammatory conditions and pain management.
Antioxidant Effects
The indole nucleus is associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . “this compound” could be part of a new class of antioxidants, providing protection against free radicals and reactive oxygen species.
Antimicrobial Activity
Indole derivatives are known to exhibit antimicrobial activity, which can be harnessed in the fight against bacterial and fungal infections . The structural features of “this compound” could be optimized to enhance its antimicrobial efficacy.
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes by influencing blood glucose levels . “this compound” could be studied for its potential role in insulin regulation or glucose metabolism.
Antimalarial Activity
Indole compounds have shown promise in antimalarial therapy, an area of significant interest due to the prevalence of drug-resistant strains of malaria . The unique structure of “this compound” might contribute to the development of new antimalarial drugs.
Neuroprotective Effects
Indoles have been implicated in neuroprotection, offering potential therapeutic avenues for neurodegenerative diseases . “this compound” could be evaluated for its ability to protect neuronal cells or enhance cognitive functions.
Safety and Hazards
3-(1H-indol-2-yl)aniline is an irritating compound that may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken during operation, such as wearing protective glasses, gloves, and protective masks, and ensuring that the operation is carried out in a well-ventilated environment .
Orientations Futures
Mécanisme D'action
Propriétés
IUPAC Name |
3-(1H-indol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPALQUHKFNPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283466 | |
| Record name | 3-(1H-indol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6318-72-5 | |
| Record name | 3-(1H-Indol-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6318-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-indol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



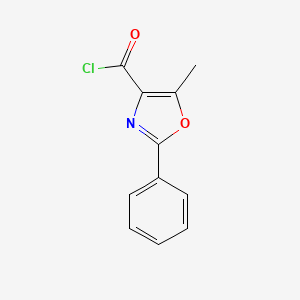
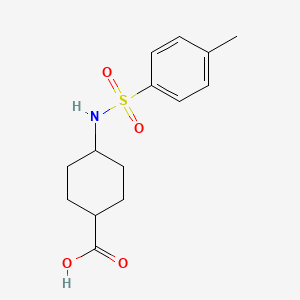
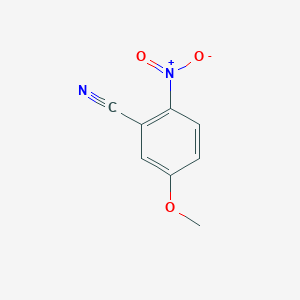
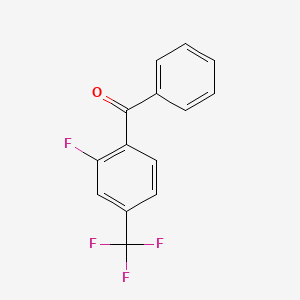
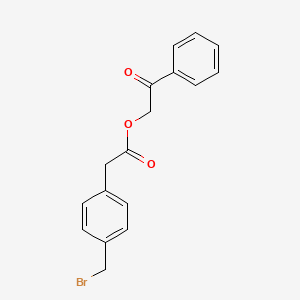
![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)
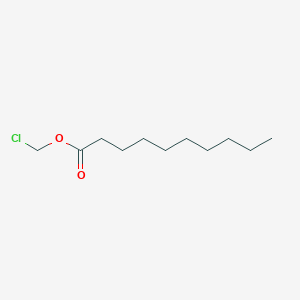

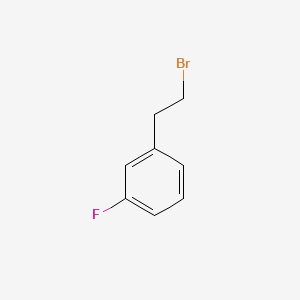

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)
